

Cellular Targets of ICL-SIRT078: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Icl-sirt078	
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Abstract

ICL-SIRT078 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of **ICL-SIRT078**. It includes a detailed summary of its inhibitory activity, its effects on cellular pathways, and the experimental protocols used to elucidate these properties. The information presented is intended to support further research and drug development efforts targeting SIRT2.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Given its involvement in pathological conditions such as cancer and Parkinson's disease, SIRT2 has emerged as a promising therapeutic target. **ICL-SIRT078** is a substrate-competitive inhibitor of SIRT2, demonstrating high selectivity over other sirtuin isoforms. This document details the cellular targets and biological activities of **ICL-SIRT078**.

Core Cellular Target: Sirtuin 2 (SIRT2)



The primary cellular target of **ICL-SIRT078** is SIRT2. It acts as a potent and selective inhibitor of this enzyme.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of **ICL-SIRT078** against sirtuin enzymes have been quantified in biochemical assays.

Target	IC50 (μM)	Ki (μM)	Selectivity
SIRT2	1.45	0.62 ± 0.15	>50-fold vs SIRT1, SIRT3, SIRT5
SIRT1	>72.5	-	
SIRT3	>72.5	-	
SIRT5	>72.5	-	_

Cellular Effects and Downstream Pathways

Inhibition of SIRT2 by **ICL-SIRT078** leads to downstream cellular effects, primarily through the hyperacetylation of SIRT2 substrates.

α-Tubulin Hyperacetylation in Cancer Cells

A well-established biomarker for SIRT2 inhibition is the hyperacetylation of α -tubulin at lysine-40. Treatment of MCF-7 breast cancer cells with **ICL-SIRT078** results in a dose-dependent increase in α -tubulin acetylation.[1] This modification is associated with alterations in microtubule stability and function.

Anti-proliferative Effects in Cancer Cells

At higher concentrations, **ICL-SIRT078** suppresses the proliferation of MCF-7 breast cancer cells.[1] This anti-proliferative effect is likely a consequence of SIRT2 inhibition and the subsequent disruption of cellular processes regulated by α -tubulin and other SIRT2 substrates.

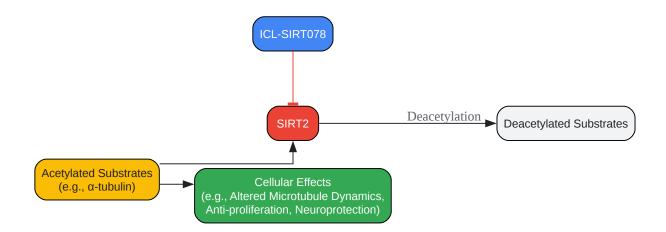
Neuroprotective Effects in a Parkinson's Disease Model



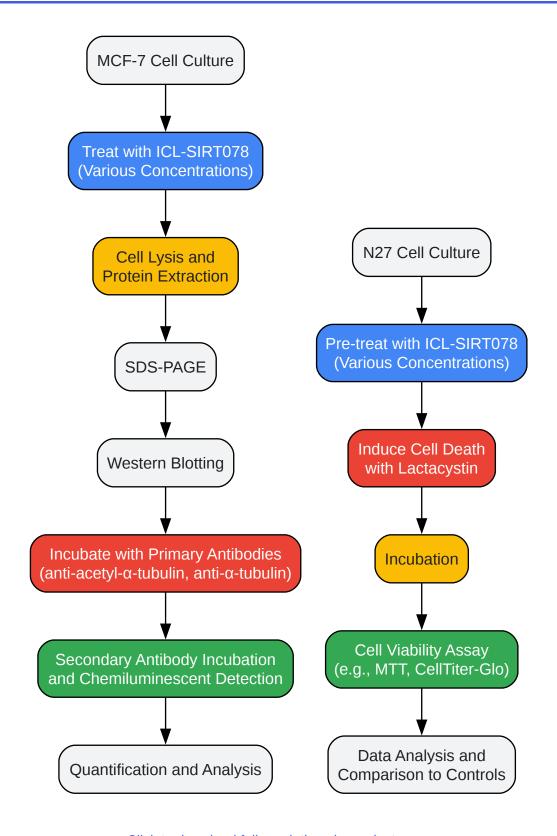
ICL-SIRT078 has demonstrated a significant neuroprotective effect in an in vitro model of Parkinson's disease.[1][2] Specifically, it protects N27 rat dopaminergic neuronal cells from lactacystin-induced cell death.[1] This finding suggests a potential therapeutic application for **ICL-SIRT078** in neurodegenerative disorders.

Signaling Pathways and Experimental Workflows ICL-SIRT078 Mechanism of Action









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